Chemical Properties and Synthetic Utility of 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Chemical Properties and Synthetic Utility of 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
This technical guide provides a comprehensive analysis of 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine , a critical scaffold in the design of ATP-competitive kinase inhibitors.[1][2] Unlike the more common 4,6-dichloro isomer, the 3,4-dichloro variant offers a unique substitution pattern that targets the "gatekeeper" region of kinase domains via the C3-position, while preserving the adenine-mimetic binding mode at C4.[1][2]
A Technical Monograph for Medicinal Chemists
Executive Summary & Chemical Identity
3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a fused heterocyclic building block functioning as a bioisostere of purine.[1][2][3][4][5] Its utility lies in its dual-electrophilic nature, allowing for sequential, regioselective functionalization.[1][2] The C4-chlorine is highly reactive toward nucleophilic aromatic substitution (
| Property | Data |
| CAS Number | 1262408-00-3 |
| IUPAC Name | 3,4-dichloro-1H-pyrazolo[3,4-d]pyrimidine |
| Molecular Formula | |
| Molecular Weight | 189.00 g/mol |
| Physical State | Light yellow solid / Powder |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH |
| pKa (Calculated) | ~8.5 (N1-H acidity) |
Electronic Structure & Reactivity Profile
The molecule possesses three distinct reactive centers, each requiring specific conditions for activation. Understanding the electronic bias of the ring system is crucial for designing self-validating synthetic routes.[1][2]
Reactivity Map
-
C4-Position (Pyrimidine Ring): The most electron-deficient carbon.[1][2] The adjacent ring nitrogens (N5, N7) pull electron density, making C4 highly susceptible to
by amines, thiols, or alkoxides. -
C3-Position (Pyrazole Ring): Electronically richer than C4.[2] The chlorine here is resistant to standard
conditions. It typically remains intact during C4-substitution, serving as a hydrophobic moiety to fill kinase hydrophobic pockets (e.g., the gatekeeper region). It can be functionalized via Suzuki-Miyaura coupling if needed, but only after C4 is protected or substituted.[1][2] -
N1-Position (Pyrazole Nitrogen): An acidic proton (pKa ~8-9) allows for alkylation.[1][2] However, tautomerism exists between N1 and N2. Under thermodynamic control (e.g.,
, DMF, heat), N1-alkylation is generally favored due to steric and electronic stabilization, though N2 isomers are common byproducts that must be separated.
Figure 1: Reactivity profile distinguishing the three primary sites of modification.
Synthetic Routes & Production
While the 4,6-dichloro isomer is made via cyclization of ureas, the 3,4-dichloro isomer is most efficiently accessed via electrophilic halogenation of the 4-chloro core.[1][2] This ensures the halogen is placed regioselectively at C3.
Protocol: Electrophilic Chlorination (Synthesis of the Core)
This method utilizes N-Chlorosuccinimide (NCS) to install the chlorine at the C3 position of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.[1][2]
Reagents:
-
Starting Material: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8)[1][2]
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 20.0 mmol of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine in 15 mL of anhydrous DMF. Ensure the vessel is purged with nitrogen.
-
Addition: Add 21.0 mmol (1.05 eq) of NCS portion-wise at room temperature. Note: Exothermic potential; monitor internal temperature.[1][2]
-
Reaction: Stir the mixture at room temperature (25°C) for 12–18 hours. Monitor via LC-MS (Target Mass: 189/191 m/z).[1][2]
-
Quenching: Pour the reaction mixture into 150 mL of ice-cold water. A precipitate should form immediately.[2]
-
Isolation: Filter the precipitate via vacuum filtration.
-
Purification: Wash the filter cake with water (2 × 20 mL) to remove residual DMF and succinimide. Dry under vacuum at 45°C.[2]
-
Yield: Expected yield is 70–75%.[1][2] The product is a light yellow solid.[4]
Figure 2: Synthetic workflow for the production of the 3,4-dichloro core via electrophilic substitution.
Functionalization Protocols for Drug Discovery
In a typical drug discovery campaign, the order of operations is critical. The recommended sequence is C4-Substitution
A. Regioselective at C4
The C4-Cl is displaced by amines to generate the hinge-binding motif of kinase inhibitors.[1][2]
-
Nucleophile: Primary or secondary amines (e.g., aniline, piperazine).
-
Base: DIPEA or TEA (2-3 equivalents).[2]
-
Solvent: n-Butanol or Isopropanol (protic solvents facilitate
via H-bonding to the leaving group).[1][2] -
Conditions: Reflux (80–100°C) for 2–4 hours.
-
Observation: The C3-Cl remains intact under these conditions due to the higher activation energy required to displace a pyrazole halogen.[1][2]
B. N1-Alkylation[1][2]
-
Reagents: Alkyl halide (R-X),
or . -
Selectivity Note: N1 alkylation is generally favored (approx. 4:1 to 10:1 ratio over N2) due to the lone pair availability and steric factors in the fused system. Isomers must be separated via column chromatography.[2]
Applications in Drug Discovery
The 3,4-dichloro scaffold is a privileged structure for Type I Kinase Inhibitors .[1][2]
-
AKT/PKB Inhibitors: The 3-chloro group occupies the hydrophobic pocket near the gatekeeper residue, improving potency compared to the hydrogen-substituted analog.[1][2]
-
Src Family Kinases (Lck, Src): Derivatives where C4 is substituted with a solubilizing amine and N1 with a bulky aryl group have shown nanomolar potency.
-
Mechanism: The pyrimidine nitrogens (N5, N7) and the exocyclic amine at C4 form a tridentate hydrogen-bonding network with the kinase hinge region (Glu/Met residues), mimicking ATP.
Handling & Safety (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[2]
-
Precautions: Wear nitrile gloves and use a chemical fume hood.[1][2] Avoid dust formation.[2]
References
-
Synthesis of 3,4-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Reactivity of Pyrazolo[3,4-d]pyrimidines
-
Kinase Inhibitor Design (Src/Lck)
-
Chemical Substance Data
Sources
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- 2. 5399-92-8|4-Chloro-1H-pyrazolo[3,4-d]pyrimidine|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1935427-33-0|3,4-Dichloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine|BLD Pharm [bldpharm.com]
